4-(Trimethylsilyl)-3-butyn-1-amine
Overview
Description
4-(Trimethylsilyl)-3-butyn-1-amine is an organic compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Synthesis Analysis
The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
The molecular structure of 4-(Trimethylsilyl)-3-butyn-1-amine is characterized by the presence of a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Scientific Research Applications
Organic Chemical Synthesis Intermediate
- Scientific Field : Organic Chemistry
- Application Summary : 4-(Trimethylsilyl)-3-butyn-1-amine is used as an intermediate in organic chemical synthesis . This means it is a substance produced during the reaction that is considered a stepping stone towards the final product.
Polymer Synthesis and Luminescent Property Adjustment
- Scientific Field : Polymer Science
- Application Summary : A related compound, 4-Trimethylsilyl Diphenyl Acetylene, has been used in the copolymerization process with 1-Trimethylsilyl-1-Propyne (TMSP) to adjust the luminescent properties of the resulting polymer .
- Methods of Application : The copolymerization of 4-Trimethylsilyl Diphenyl Acetylene and TMSP was carried out to convert the polymer from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AEE) .
- Results or Outcomes : By controlling the monomer feeding ratio and with the increase of the content of TMSDPA inserted into the copolymer, the emission peak was red-shifted, and a series of copolymers of poly (TMSDPA- co -TMSP) that emit blue–purple to orange–red light was obtained . The feasibility of the application in explosive detection was verified .
Alcohol Protection
- Scientific Field : Organic Chemistry
- Application Summary : The trimethylsilyl group, which is present in “4-(Trimethylsilyl)-3-butyn-1-amine”, is often used in organic chemistry for alcohol protection . This involves substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .
- Methods of Application : This is typically done using a trimethylsilylating reagent, under controlled conditions .
- Results or Outcomes : The trimethylsilyl groups make the compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Asymmetric Reduction
- Scientific Field : Biochemistry
- Application Summary : “4-(Trimethylsilyl)-3-butyn-1-amine” has been used in the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one by immobilized Candida parapsilosis cells .
- Methods of Application : This process was carried out in hydrophilic ionic liquids (ILs), which were employed as green solvents to construct an IL-containing co-solvent system .
- Results or Outcomes : The specific outcomes of this process would be detailed in the original research paper .
Asymmetric Reduction of 4-Trimethylsilyl-3-Butyn-2-One
- Scientific Field : Biochemistry
- Application Summary : “4-(Trimethylsilyl)-3-butyn-1-amine” has been used in the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol catalyzed by a novel strain lyophilized Acetobacter sp. CCTCC M209061 in an aqueous/ionic liquid biphasic system .
- Methods of Application : This process was carried out in hydrophilic ionic liquids (ILs), which were employed as green solvents to construct an IL-containing co-solvent system .
- Results or Outcomes : The specific outcomes of this process would be detailed in the original research paper .
Synthesis of Biologically and Structurally Interesting Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Enantiopure ®-3-butyn-2-ol or its derivative is a key chiral synthon for the synthesis of many biologically and structurally interesting compounds . The highly efficient synthesis of enantiopure chiral 3-butyn-2-ol can be achieved by resolution of a diastereomeric ether, chemical and enzymatic asymmetric reduction of the corresponding ketones, asymmetric transesterification of the racemic alcohols, and asymmetric hydrolysis of the corresponding ester using biocatalysts .
- Results or Outcomes : The specific outcomes of this process would be detailed in the original research paper .
Safety And Hazards
Safety data sheets indicate that compounds with trimethylsilyl groups can be hazardous. They can be flammable and cause skin corrosion, serious eye damage, and specific target organ toxicity . They may also be harmful if swallowed and may cause drowsiness or dizziness .
Relevant Papers Several papers were found during the search. One paper discusses the mass spectral fragmentation of trimethylsilyl and related alkylsilyl derivatives used for preparing samples for analysis, mainly by combined gas chromatography and mass spectrometry . Another paper discusses the critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry .
properties
IUPAC Name |
4-trimethylsilylbut-3-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOCSIGHRYWEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599339 | |
Record name | 4-(Trimethylsilyl)but-3-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)-3-butyn-1-amine | |
CAS RN |
183208-71-1 | |
Record name | 4-(Trimethylsilyl)but-3-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-aminobut-1-yn-1-yl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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